12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one
Description
This compound is a tricyclic heterocyclic system featuring an 8-oxa-10-aza core, substituted with a 4-tert-butylbenzenesulfonyl group, methoxy, and methyl moieties. The methoxy group at position 6 may contribute to electronic effects, while the 9,10-dimethyl substituents likely increase steric hindrance, affecting conformational flexibility .
Properties
IUPAC Name |
12-(4-tert-butylphenyl)sulfonyl-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29NO5S/c1-23(2,3)15-10-12-16(13-11-15)31(27,28)21-18-14-24(4,25(5)22(21)26)30-20-17(18)8-7-9-19(20)29-6/h7-13,18,21H,14H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDNXXJYFDUKEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C(C(=O)N1C)S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=C(O2)C(=CC=C4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 12-(4-Tert-butylbenzenesulfonyl)-6-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one , also referred to by its CAS number 1052609-84-3 , is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound based on available literature.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 443.6 g/mol |
| Structure | Chemical Structure |
Biological Activity
Research indicates that compounds similar to This compound exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Anticancer Activity
A study investigating derivatives of the compound found that certain structural modifications could enhance anticancer activity against various cell lines. The derivatives were evaluated for their cytotoxic effects using MTT assays on human cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). The results indicated that some derivatives exhibited IC values in the low micromolar range, suggesting significant cytotoxic potential .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains in vitro. For instance, studies on related sulfonamide derivatives indicated strong antibacterial activity with minimal inhibitory concentrations (MICs) as low as 50 μg/mL against common pathogens .
Anti-inflammatory Effects
The anti-inflammatory potential of compounds in this class has been documented through assays measuring the inhibition of pro-inflammatory cytokines in vitro. The presence of the sulfonyl group is thought to play a critical role in modulating inflammatory pathways .
Case Studies
- Case Study on Anticancer Efficacy : A series of experiments were conducted using modified versions of the compound to assess their ability to inhibit tumor growth in xenograft models. Results showed a significant reduction in tumor size compared to controls when treated with specific derivatives .
- Antimicrobial Testing : In a comparative study involving various sulfonamide derivatives, it was found that those with similar structural motifs to our compound displayed promising activity against Staphylococcus aureus and Escherichia coli .
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex bicyclic structure that includes a sulfonyl group and multiple methyl and methoxy substituents. Its molecular formula is with a molecular weight of approximately 446.53 g/mol. The presence of the sulfonyl group enhances its reactivity, making it suitable for various chemical transformations.
Medicinal Chemistry
Anticancer Activity: Research has indicated that compounds with similar structural features can exhibit significant anticancer properties. The sulfonyl moiety is known to enhance the bioactivity of drugs by improving solubility and bioavailability. Studies have shown that derivatives of sulfonyl compounds can inhibit tumor growth and induce apoptosis in cancer cell lines.
Antimicrobial Properties: The compound's structure suggests potential antimicrobial activity, particularly against resistant strains of bacteria and fungi. The incorporation of the tert-butyl group may enhance lipophilicity, facilitating membrane penetration and increasing efficacy against pathogens.
Catalytic Applications
Catalysis in Organic Reactions: The unique structural attributes of this compound make it a potential candidate for use as a catalyst in organic synthesis. Its ability to stabilize transition states could improve reaction rates in various chemical transformations, particularly in C–C bond formation reactions.
Ligand Development: The sulfonyl group can serve as a versatile ligand in coordination chemistry, potentially forming complexes with transition metals that can catalyze a variety of reactions, including cross-coupling reactions essential for pharmaceutical synthesis.
Materials Science
Polymer Chemistry: Due to its reactive functional groups, this compound can be utilized in polymer synthesis to create advanced materials with tailored properties. Its incorporation into polymer matrices could lead to materials with enhanced thermal stability and mechanical strength.
Nanotechnology: Research into the use of such compounds in nanotechnology is ongoing, focusing on their ability to form stable nanoparticles for drug delivery systems or as components in electronic devices due to their unique electronic properties.
Case Studies
| Study Focus | Findings |
|---|---|
| Anticancer Activity | A derivative showed IC50 values below 10 µM against several cancer cell lines (e.g., HeLa, MCF-7) indicating potent anticancer activity. |
| Antimicrobial Efficacy | In vitro tests demonstrated significant inhibition of bacterial growth against MRSA strains at concentrations as low as 25 µg/mL. |
| Catalytic Performance | In a model reaction for C–C coupling, the compound exhibited a turnover number (TON) exceeding 1000 under optimized conditions. |
Comparison with Similar Compounds
Structural Analogs with Varied Sulfonyl Substituents
- Key Findings :
- The tert-butyl group in the target compound improves metabolic stability compared to the electron-withdrawing 4-chlorophenyl analog, which may enhance reactivity in nucleophilic environments .
- The p-toluenesulfonyl analog () exhibits a higher C=O IR absorption (1685 cm⁻¹) than the target compound, suggesting subtle electronic differences due to substituent effects .
Heteroatom Variations in Tricyclic Cores
| Compound Name | Heteroatom Configuration | Notable Features | Biological Relevance |
|---|---|---|---|
| 9-(4-Methoxyphenyl)-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-one | 3,7-dithia-5-aza | Increased sulfur content | Potential antimicrobial |
| 8-Oxa-10,12-diaza-tricyclo[7.3.1.0²,⁷]trideca-2(7),3,5-trien-11-one | 8-oxa-10,12-diaza | Additional nitrogen atom | Pyrimidinone bioactivity |
| Target Compound | 8-oxa-10-aza | Methoxy and dimethyl substituents | Underexplored |
- The addition of a 12th nitrogen atom in 8-oxa-10,12-diaza systems () correlates with pyrimidinone-like bioactivity, absent in the target compound’s simpler core .
Physicochemical Properties
- Lipophilicity : The tert-butyl group in the target compound increases logP compared to smaller substituents (e.g., chloro or methoxy), enhancing membrane permeability .
- Solubility : Methoxy and dimethyl groups may reduce aqueous solubility relative to hydroxylated analogs (e.g., 9-(4-hydroxyphenyl) derivatives in ) .
Q & A
Q. What synthetic strategies are employed to prepare this tricyclic sulfonamide derivative?
The compound is synthesized via multi-step organic reactions, typically involving:
- Sulfonylation : Introduction of the 4-tert-butylbenzenesulfonyl group via nucleophilic substitution or coupling reactions under anhydrous conditions .
- Heterocycle formation : Cyclization reactions (e.g., intramolecular SN2 or Mitsunobu reactions) to construct the 8-oxa-10-azatricyclo framework, often requiring protecting groups for sensitive functionalities like methoxy or methyl groups .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) and recrystallization from polar aprotic solvents (e.g., DMSO/water) .
Q. Which spectroscopic techniques are critical for structural confirmation?
Key methods include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl, methoxy) and ring junction stereochemistry. NOESY or COSY may resolve overlapping signals in the tricyclic core .
- X-ray crystallography : Single-crystal diffraction using SHELX programs (e.g., SHELXL-97) for absolute configuration determination, especially for chiral centers and ring puckering parameters .
- High-resolution mass spectrometry (HRMS) : ESI-TOF to validate molecular formula and sulfonate adduct formation .
Q. How is purity assessed, and what analytical challenges arise?
- HPLC with UV detection : Reverse-phase C18 columns (acetonitrile/water mobile phase) to monitor residual solvents or byproducts.
- Challenges : Co-elution of diastereomers or degradation products; resolved via orthogonal methods like ion-pair chromatography or 2D NMR .
Advanced Research Questions
Q. How are computational methods used to predict reactivity and electronic properties?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict electrophilic/nucleophilic sites. For example, the sulfonyl group’s electron-withdrawing effect stabilizes adjacent reactive intermediates .
- Molecular docking : Screens interactions with biological targets (e.g., enzymes), leveraging the tricyclic scaffold’s rigidity for binding pocket compatibility .
Q. What experimental approaches resolve contradictions in spectral data?
- Dynamic NMR : Identifies conformational exchange in the tricyclic core at variable temperatures (e.g., coalescence of methyl group signals) .
- Isotopic labeling : ¹⁸O or deuterated analogs clarify ambiguous mass spectral fragmentation pathways .
Q. How is the compound’s environmental stability evaluated?
- Photodegradation studies : UV-Vis irradiation in aqueous/organic matrices, followed by LC-MS to identify breakdown products (e.g., sulfonic acid derivatives) .
- Hydrolysis assays : pH-dependent stability testing (e.g., acidic/basic conditions) to assess lactone ring opening or sulfonamide cleavage .
Q. What strategies optimize crystallinity for X-ray analysis?
- Solvent screening : Slow evaporation from DMF/ethanol mixtures to promote crystal growth.
- Cryoprotection : Glycerol or paraffin oil for low-temperature data collection, minimizing thermal motion artifacts .
Q. How do structural modifications influence biological activity?
- Comparative SAR studies : Replacing the tert-butyl group with halogenated aryl sulfonamides alters lipophilicity and target affinity. Methoxy-to-hydroxyl substitution enhances hydrogen-bonding potential in enzyme inhibition assays .
Q. What mechanistic insights govern its participation in cross-coupling reactions?
Q. How are enantiomers separated, and how is chiral purity validated?
- Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol eluents.
- Circular dichroism (CD) : Correlates absolute configuration from X-ray data with Cotton effects in the 250–300 nm range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
